
Beta-Amyloid (17-42)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Beta-Amyloid (17-42) is a useful research compound. Molecular weight is 2577.1. The purity is usually 95%.
BenchChem offers high-quality Beta-Amyloid (17-42) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beta-Amyloid (17-42) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neurotoxicity and Apoptosis Induction
Beta-Amyloid (17-42) has been identified as a neurotoxic peptide that contributes to neuronal cell death, a hallmark of Alzheimer's disease. Research indicates that exposure to this peptide activates caspase-8 and caspase-3 pathways, leading to apoptosis in human neuroblastoma cell lines such as SH-SY5Y and IMR-32. Specifically, the activation of c-Jun N-terminal kinase (JNK) is also noted, suggesting that Aβ (17-42) may induce neuronal apoptosis through a Fas-like mechanism .
Key Findings:
- Cell Lines Used: SH-SY5Y and IMR-32.
- Mechanism: Activation of caspase-8 and caspase-3; moderate JNK activation.
- Inhibitors: Caspase inhibitors effectively block Aβ (17-42)-induced neuronal death.
Role in Alzheimer's Disease Pathology
Beta-Amyloid (17-42) is implicated in the formation of amyloid plaques, which are characteristic of Alzheimer’s pathology. Studies have shown that this peptide can accumulate in the brain and contribute to neurodegenerative processes. The accumulation of Aβ (17-42) is associated with cognitive decline and the progression of Alzheimer’s disease .
Research Implications:
- Amyloid Plaque Formation: Aβ (17-42) contributes to plaque composition.
- Cognitive Impact: Correlation between Aβ levels and cognitive function deterioration.
Immunotherapeutic Applications
Vaccination strategies targeting Aβ peptides, including Aβ (17-42), have been explored for their potential to disrupt amyloid plaque formation. For instance, clinical trials involving AN-1792 immunization demonstrated plaque disruption in transgenic mouse models and some human subjects. However, adverse effects such as meningoencephalitis were reported in some cases .
Case Study Highlights:
- Patient Response: Variability in plaque disruption and cognitive recovery post-vaccination.
- Adverse Effects: Notable side effects necessitate careful monitoring.
Diagnostic Biomarker Potential
Beta-Amyloid (17-42) levels have been studied as potential biomarkers for Alzheimer’s disease diagnosis. Elevated levels of soluble Aβ (42) have been associated with normal cognition, while decreased levels correlate with mild cognitive impairment (MCI) and AD . This suggests that measuring Aβ levels might aid in early detection and monitoring of disease progression.
Diagnostic Insights:
Condition | Soluble Aβ (42) Levels (pg/ml) |
---|---|
Normal Cognition | 864.00 |
Mild Cognitive Impairment | 768.60 |
Alzheimer's Disease | 617.46 |
Therapeutic Development
The development of dual inhibitors targeting both Aβ aggregation and tau protein aggregation represents a promising therapeutic avenue for Alzheimer’s disease management. Recent studies have identified compounds that effectively inhibit both pathways, showcasing the potential for combination therapies .
Emerging Therapeutics:
- Inhibitor Profiles: Compounds exhibiting high inhibition rates for both Aβ (42) and tau aggregation.
- Research Focus: Continued exploration of multi-targeted approaches in drug development.
Q & A
Basic Research Questions
Q. What are the primary structural characteristics of Beta-Amyloid (17-42) oligomers, and how are they determined experimentally?
Methodological Answer: Structural analysis combines solid-state NMR with hydrogen/deuterium exchange to map β-sheet arrangements (residues 18–42) and pairwise mutagenesis to identify stabilizing side-chain interactions. For example, residues 18–26 (β1) and 31–42 (β2) form parallel, in-register β-sheets, confirmed via atomic force microscopy (AFM) .
Q. How do researchers model the aggregation kinetics of Beta-Amyloid (17-42) in vitro?
Methodological Answer: Aggregation kinetics are monitored using thioflavin T fluorescence under controlled pH (5.8–7.4) and ionic strength (50–200 mM NaCl). Transmission electron microscopy (TEM) or cryo-EM is used to validate fibril morphology, with data analyzed via sigmoidal curve fitting to determine lag phases and elongation rates .
Q. What experimental models are suitable for studying Beta-Amyloid (17-42) fibrillization pathways?
Methodological Answer: Synthetic peptide systems with isotopic labeling (e.g., SILK techniques) allow real-time tracking of fibril assembly. Neuronal cell cultures expressing mutant APP (e.g., Swedish mutation) are used to assess physiological aggregation, validated via ELISA quantification of Aβ isoforms .
Advanced Research Questions
Q. How do molecular dynamics (MD) simulations clarify the stability of Beta-Amyloid (17-42) annular oligomers?
Methodological Answer: All-atom MD simulations (≥200 ns) compare wild-type and M35A mutants, analyzing hydrophobic interactions (e.g., C-terminal NC-CN interfaces) and geometric constraints. Double-layered oligomers show higher stability due to strong van der Waals forces, correlating with AFM-derived molecular weights .
Q. What approaches resolve contradictions between in vitro and in vivo observations of Beta-Amyloid (17-42) oligomer toxicity?
Methodological Answer: Cross-validation involves transgenic mouse models (e.g., APP/PS1) with controlled Aβ expression and human CSF samples analyzed via immunoprecipitation-mass spectrometry (IP-MS). Discrepancies in oligomer toxicity are addressed by comparing buffer conditions (e.g., lipid bilayer presence) .
Q. How should researchers statistically address variability in Beta-Amyloid (17-42) quantification across immunoassay platforms?
Methodological Answer: Implement standardized normalization using spike-in Aβ controls and inter-laboratory calibration curves. Meta-analyses of multi-center datasets apply ANOVA with Tukey’s post hoc tests, adjusting for platform-specific epitope recognition biases .
Q. What mathematical models are used to study Beta-Amyloid (17-42) clearance rates in Alzheimer’s disease?
Methodological Answer: Pharmacokinetic models (e.g., two-compartment systems) are fitted to SILK data, incorporating rate constants for Aβ production, degradation, and efflux. Public cohort data (e.g., ADNI) are analyzed via nonlinear regression to estimate half-lives and pathological turnover shifts .
Q. Data Analysis and Interpretation
Q. How can researchers differentiate artifact-prone oligomer conformations from physiologically relevant Beta-Amyloid (17-42) structures?
Methodological Answer: Use size-exclusion chromatography (SEC) coupled with native MS to isolate oligomers. Validate biological relevance via neuronal viability assays (MTT/LDH) and Congo red birefringence tests to confirm amyloid-specific β-sheet signatures .
Q. What statistical frameworks are recommended for analyzing contradictory Beta-Amyloid (17-42) fibril growth rates in replicate studies?
Methodological Answer: Apply mixed-effects models to account for batch variability, with Bayesian hierarchical modeling to estimate confidence intervals for growth rates. Sensitivity analyses exclude outliers identified via Grubbs’ test .
Q. Experimental Design Considerations
Q. How to optimize sample preparation protocols for Beta-Amyloid (17-42) to minimize aggregation artifacts?
Methodological Answer: Use hexafluoroisopropanol (HFIP) pretreatment to dissolve pre-existing aggregates, followed by lyophilization and reconstitution in 20 mM NaOH. Immediate dilution into neutral PBS (pH 7.4) prevents artificial oligomerization, validated via dynamic light scattering (DLS) .
Properties
Molecular Weight |
2577.1 |
---|---|
sequence |
LVFFAEDVGSNKGAIIGLMVGGVVIA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.